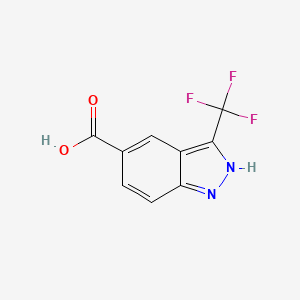
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lead-Acid Battery Enhancements
The compound has potential applications in the development of advanced lead-acid batteries. By integrating carbon materials into the negative electrodes, the cycle life of these batteries can be improved. However, this integration can lead to increased hydrogen evolution, which is a significant issue as it causes water loss and raises internal pressure. Research suggests that structural modifications of carbon materials and the addition of hydrogen evolution inhibitors can suppress this problem . The compound could serve as a hydrogen evolution inhibitor, contributing to the longevity and efficiency of lead-acid batteries.
Electrochemical Energy Storage
In the context of lead-acid batteries, the compound could be used to address the challenges associated with the constant dissolution and redeposition of active materials during charge-discharge cycles. This process affects the battery’s cycle life and overall performance. The compound might play a role in improving the electrochemical properties of the batteries, thereby enhancing their application in energy storage systems .
Pharmaceutical Research
Carboxylic acids, such as the compound , are crucial in the production of pharmaceutical drugs. They can act as intermediates or active pharmaceutical ingredients (APIs) due to their reactivity and ability to form various derivatives. This makes them valuable in synthesizing a wide range of medicinal compounds .
Food Industry Applications
The compound’s carboxylic acid group could be utilized in the food industry as a preservative or flavoring agent. Carboxylic acids are known for their antimicrobial properties, which can help in extending the shelf life of food products. Additionally, they can be used to enhance flavors due to their sharp and tangy taste .
Polymer and Biopolymer Production
Carboxylic acids are integral in the synthesis of polymers and biopolymers. They can be used to create various types of coatings, adhesives, and biodegradable plastics. The compound could be involved in the production of such materials, contributing to the development of sustainable and environmentally friendly products .
Cosmetic Industry
In the cosmetic industry, carboxylic acids are used for their exfoliating and pH-adjusting properties. They can be incorporated into skincare products to improve skin texture and appearance. The compound being analyzed could be used to develop new cosmetic formulations that cater to specific skin concerns .
Eigenschaften
IUPAC Name |
(E)-3-chloro-3-cyclopropylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKDSYNQGEULQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C\C(=O)O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)





![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
